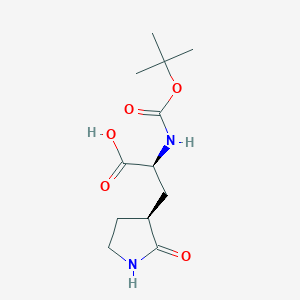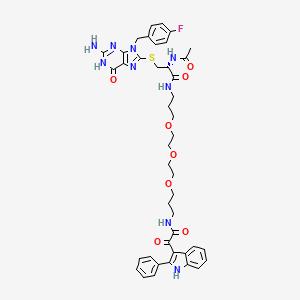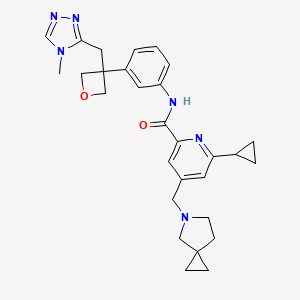
Gemcitabine elaidate (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CO-101 hydrochloride, also known as gemcitabine elaidate hydrochloride, is a lipophilic prodrug of gemcitabine. It is designed to improve the pharmacokinetic properties of gemcitabine, a nucleoside analog used as an anti-cancer agent. The compound is converted to gemcitabine by esterases in the body, allowing it to be phosphorylated and exert its anti-tumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CO-101 hydrochloride involves the esterification of gemcitabine with elaidic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of CO-101 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the conversion of gemcitabine to CO-101 hydrochloride while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
CO-101 hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in CO-101 hydrochloride can be hydrolyzed by esterases to release gemcitabine and elaidic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the elaidic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the nucleoside base of gemcitabine.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with esterases or under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used.
Major Products Formed
Hydrolysis: Gemcitabine and elaidic acid.
Oxidation: Oxidized derivatives of elaidic acid.
Reduction: Reduced derivatives of elaidic acid.
Substitution: Substituted nucleoside derivatives.
Wissenschaftliche Forschungsanwendungen
CO-101 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.
Medicine: Primarily used in cancer research to study the pharmacokinetics and pharmacodynamics of gemcitabine prodrugs.
Industry: Employed in the development of new drug delivery systems and formulations.
Wirkmechanismus
CO-101 hydrochloride exerts its effects through the following mechanism:
Conversion to Gemcitabine: The compound is hydrolyzed by esterases to release gemcitabine.
Phosphorylation: Gemcitabine is phosphorylated to its active triphosphate form.
Inhibition of DNA Synthesis: The active form of gemcitabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Molecular Targets: The primary targets are DNA polymerase and ribonucleotide reductase, enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
CO-101 hydrochloride is compared with other similar compounds such as:
Gemcitabine: The parent compound, which is less lipophilic and has different pharmacokinetic properties.
Gemcitabine Hydrochloride: Another prodrug of gemcitabine with different ester moieties.
Ambroxol Hydrochloride and Bromhexine Hydrochloride: Mucolytic agents with similar hydrochloride salt forms but different therapeutic uses
CO-101 hydrochloride is unique due to its lipophilic nature, which enhances its cellular uptake and prolongs its circulation time in the body, making it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHDWBFDKMMPL-SDCWGXALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClF2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B8146228.png)
![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)
![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)

![1-((2R,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B8146254.png)


![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)